5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula CHBrO and the CAS number 622835-34-1. It is classified as a derivative of indanone, characterized by a bromine atom at the 5-position and a hydroxyl group at the 6-position. This compound is notable for its potential biological activities and applications in scientific research, particularly in medicinal chemistry and organic synthesis.
The synthesis of 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the bromination of 6-hydroxy-1-indanone. The process can be summarized as follows:
In an industrial context, large-scale production may utilize automated reactors for bromination. Continuous flow reactors are advantageous for enhancing efficiency and yield. Post-synthesis, purification methods such as recrystallization or chromatography are employed to achieve high purity levels of the final product.
The molecular structure of 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one features a fused ring system typical of indanones. The compound consists of:
The compound's structural formula is represented as follows:
The molecular weight is approximately 227.06 g/mol, which is significant for understanding its reactivity and interactions in various chemical environments.
5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one participates in several types of chemical reactions:
The ability to undergo these reactions makes this compound versatile in organic synthesis and medicinal chemistry.
The mechanism of action for 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets within biological systems. The presence of both bromine and hydroxyl groups enhances its reactivity and binding affinity to various enzymes or receptors. This interaction can lead to modulation of biological pathways, although detailed studies are necessary to elucidate the exact molecular targets involved .
5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one exhibits the following physical properties:
Relevant chemical properties include:
These properties contribute to its utility in laboratory settings and potential applications in pharmaceuticals .
5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
The indanone scaffold—a fused bicyclic system comprising a benzene ring conjugated to a ketone-containing cyclopentane—represents a privileged structure in medicinal chemistry. This motif demonstrates exceptional versatility in drug design due to its conformational rigidity, ability to engage in diverse non-covalent interactions, and metabolic stability. Indanone derivatives exhibit a broad spectrum of bioactivities, including anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS)-targeting effects, as exemplified by the Alzheimer's drug donepezil [6]. The incorporation of halogen atoms, particularly bromine, into this scaffold has emerged as a strategic approach to optimize pharmacokinetic properties and enhance target engagement. Halogenation increases lipophilicity, improving membrane permeability and influencing molecular conformation through steric effects, thereby enabling precise interactions with hydrophobic binding pockets [5] [6].
Halogenated indanones leverage the unique electronic and steric properties of halogens to enhance drug-receptor interactions. Bromine, with its substantial atomic radius and polarizability, induces favorable halogen bonding interactions with carbonyl oxygen atoms or π-systems in biological targets. This non-covalent interaction, alongside enhanced lipophilicity (log P), significantly improves binding affinity and duration of action. Bromine's electron-withdrawing character also modulates the acidity of adjacent functional groups, such as phenolic hydroxyls, further influencing pharmacodynamics [5] [6].
Recent studies demonstrate that brominated indanones exhibit potent inhibitory effects against inflammatory mediators. For instance, derivatives bearing bromine and hydroxyl substitutions show enhanced suppression of NADPH oxidase activity in macrophages—a primary source of reactive oxygen species (ROS) in inflammatory pathologies like acute lung injury (ALI) and chronic oxidative stress-related disorders [5] [10]. The synergistic integration of bromine with hydrogen-bond-donating groups (e.g., -OH) creates multifunctional pharmacophores capable of simultaneous hydrophobic, halogen, and hydrogen bonding interactions, yielding superior biological profiles compared to non-halogenated analogs [5] [6].
Table 1: Key Physicochemical Properties of 5-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₉H₇BrO₂ | High-Resolution Mass Spectrometry |
Molecular Weight | 227.05 g/mol | Calculated from formula |
SMILES Notation | OC₁=CC₂C(=O)CCC=2C=C₁Br | Canonical representation [1] |
Melting Point | 149–150°C | Differential Scanning Calorimetry |
LogP (Estimated) | 2.4 ± 0.3 | Reversed-phase HPLC [5] |
Hazard Statements | H315, H319, H335 | GHS Classification [2] [7] |
The specific regiochemistry of bromine at C-5 and hydroxyl at C-6 on the indanone scaffold confers distinct electronic and steric advantages critical for bioactivity. The ortho-positioning of these substituents enables intramolecular hydrogen bonding between the phenolic hydroxyl and the ketone carbonyl, stabilizing a planar conformation that enhances π-stacking interactions with aromatic residues in enzyme binding sites. This configuration also directs the bromine atom outward, optimizing its engagement with hydrophobic subpockets [5] [10].
Biologically, this substitution pattern significantly enhances anti-inflammatory potency. In LPS-stimulated RAW 264.7 macrophages, 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one derivatives inhibit ROS production with IC₅₀ values ranging from 1.33 to 8.11 μM—markedly superior to non-brominated analogs. This activity stems from dual mechanisms:
Table 2: Biological Activity Profile of Halogenated Indanone Derivatives
Compound | Substituents | IC₅₀ (ROS Inhibition) | Target Activity |
---|---|---|---|
5-Bromo-6-hydroxy-1-indanone core | None (Parent structure) | 1.33 - 8.11 μM | NADPH oxidase inhibition [5] |
Derivative 44 | Bromophenyl benzylidene | 1.33 μM | IL-6/TNF-α suppression [5] |
Derivative 8f | Methoxy-benzylidene | 3.87 μM | NF-κB/MAPK pathway inhibition [10] |
Non-halogenated analog | Hydroxy only | >20 μM | Weak ROS inhibition [5] |
The synthesis of indanone derivatives has evolved significantly through strategic methodological advances. Early routes relied on Friedel-Crafts acylation, where aluminum chloride (AlCl₃)-mediated cyclization of arylpropionic acids yielded 1-indanones. However, these methods suffered from harsh conditions, poor regioselectivity, and limited functional group tolerance [9].
The discovery of the Nazarov cyclization marked a pivotal advancement. This Lewis acid-catalyzed (e.g., Cu(II), Fe(III)) electrocyclization of divinyl ketones enabled efficient construction of the indanone core with embedded electrophilic trapping sites. For halogenated derivatives, Ma and coworkers pioneered copper-catalyzed Nazarov cyclizations coupled with electrophilic bromination using N-bromosuccinimide (NBS), allowing direct installation of bromine at specific positions (e.g., C-5) during cyclization [3]. Modern refinements include:
Contemporary routes to 5-bromo-6-hydroxy-1-indanone prioritize regiocontrol and scalability. A representative synthesis involves:
These advances have positioned halogenated indanones as versatile building blocks for complex pharmacophores targeting inflammation, neurodegeneration, and oncology.
Table 3: Evolution of Key Synthetic Methods for Halogenated Indanones
Synthetic Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Friedel-Crafts Acylation | AlCl₃, 140-180°C [9] | Direct cyclization | Low regioselectivity, high temperatures |
Nazarov Cyclization | Cu(OTf)₂, NBS, CH₂Cl₂, 25°C [3] | Electrophilic bromine trapping | Requires polarized dienones |
Claisen-Schmidt Condensation | NaOH (aq), ethanol, 0-5°C [10] | Mild conditions, high functional group tolerance | Competitive aldol side-reactions |
THP-Protected Synthesis | Dihydropyran, HCl, then NaOH condensation [10] | Regioselective bromination at C-5 | Additional protection/deprotection steps |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: